Cas no 16249-86-8 (7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-)
![7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl- structure](https://it.kuujia.com/scimg/cas/16249-86-8x500.png)
16249-86-8 structure
Nome del prodotto:7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
- 2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
- 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid
- 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic acid
- 7-benzothiazolesulfonic acid,2-[2-(2,3-dihydro-1,3-dioxo-1h-inden-2-yl)-6-quinolinyl]-6-methyl
- EINECS 240-360-8
- 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-
- 16249-86-8
- DTXSID70167376
- NS00025307
- 2-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-6-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid
-
- Inchi: InChI=1S/C26H16N2O5S2/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30/h2-12,21H,1H3,(H,31,32,33)
- Chiave InChI: VAKCCPVQFSLMDM-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC=CC=2)C(=O)C1C1C=CC2C(=CC=C(C3=NC4C=CC(C)=C(S(O)(=O)=O)C=4S3)C=2)N=1
Proprietà calcolate
- Massa esatta: 500.05000
- Massa monoisotopica: 500.05
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 35
- Conta legami ruotabili: 3
- Complessità: 943
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 151A^2
Proprietà sperimentali
- Densità: 1.543
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.749
- PSA: 150.91000
- LogP: 6.31020
7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl- Letteratura correlata
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
16249-86-8 (7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-) Prodotti correlati
- 1805158-82-0(Ethyl 6-chloro-4-cyanonicotinate)
- 1804854-08-7(5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2172482-91-4(1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1286274-15-4([1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride)
- 590417-81-5(1-(3-fluoro-4-methoxyphenyl)ethan-1-ol)
- 77200-42-1(5-methoxy-2-4-(4-methoxyphenyl)-1,2-oxazol-5-ylphenol)
- 1807080-42-7(Methyl 3-(difluoromethyl)-4-hydroxy-6-nitropyridine-2-carboxylate)
- 1333774-53-0(4-cyclopentylbutan-2-amine hydrochloride)
- 2095489-05-5(tert-butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate)
- 118-90-1(O-Toluic acid)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
